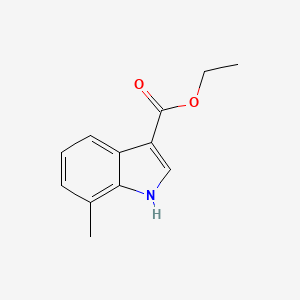

ethyl 7-methyl-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 7-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Ethyl 7-methyl-1H-indole-3-carboxylate has been investigated for its anticancer properties. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development aimed at treating different types of cancer. For instance, derivatives of indole have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess antimicrobial activity. These compounds have been studied as potential agents against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Synthetic Applications

Synthesis of Novel Compounds

The compound serves as a valuable intermediate in the synthesis of more complex indole derivatives. Various synthetic methodologies have been developed to modify the indole structure, enhancing its biological activity. For example, microwave-assisted synthesis techniques have been employed to achieve higher yields and reduce reaction times when synthesizing related compounds .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. The presence of the ethyl ester and methyl groups at specific positions on the indole ring significantly influences its biological activity and interaction with target proteins. Comparative studies with similar compounds highlight these differences:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Ethyl ester at C-3, methyl at C-7 | Anticancer, antimicrobial |

| 1H-Indole-3-Carbaldehyde | Aldehyde at C-3 | Reactive; potential for further derivatization |

| Ethyl 2-Methyl-1H-Indole-3-Carboxylate | Methyl at C-2 | Antimicrobial applications |

This table illustrates how variations in substitution patterns can lead to differing biological activities and reactivities.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several indole derivatives, including this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this compound could be developed into a therapeutic agent with further optimization .

Case Study 2: Antimicrobial Screening

In another investigation, researchers tested various indole derivatives against a panel of bacterial strains. This compound exhibited promising antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Analyse Chemischer Reaktionen

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic conditions to yield 7-methyl-1H-indole-3-carboxylic acid. This reaction is critical for generating bioactive carboxylic acid derivatives.

Reagents/Conditions :

-

20% aqueous NaOH

-

Temperature: 60°C

-

Reaction time: 3 hours

Example :

| Starting Material | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Ethyl 7-methyl-1H-indole-3-carboxylate | 7-Methyl-1H-indole-3-carboxylic acid | 79% | NaOH (20%), 60°C, 3h |

This reaction proceeds via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon .

Acetylation at the Indole Nitrogen

The NH group of the indole ring undergoes acetylation to form N-acetyl derivatives, enhancing lipophilicity for pharmaceutical applications.

Reagents/Condients :

-

Acetic anhydride

-

Pyridine (base catalyst)

-

Temperature: 60°C

-

Reaction time: 3 hours

Example :

| Starting Material | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| This compound | Ethyl 1-acetyl-7-methyl-1H-indole-3-carboxylate | 85% | Ac₂O, pyridine, 60°C, 3h |

Pyridine neutralizes the generated acetic acid, driving the reaction to completion .

Nitration of the Indole Ring

The electron-rich indole ring undergoes electrophilic nitration, primarily at the 5- or 6-position, influenced by the methyl substituent at C-7.

Reagents/Conditions :

-

Nitrating mixture (HNO₃/H₂SO₄)

-

Temperature: 80°C

-

Reaction time: 1 hour

Example :

| Starting Material | Product | Regioselectivity | Yield | Source |

|---|---|---|---|---|

| This compound | Ethyl 5-nitro-7-methyl-1H-indole-3-carboxylate | Predominantly C-5 | 68% |

The methyl group at C-7 directs electrophilic attack to C-5 due to steric and electronic effects .

Halogenation via Electrophilic Substitution

Bromination and chlorination occur at the indole ring’s electron-rich positions, enabling further functionalization.

Reagents/Conditions :

-

Bromination : N-Bromosuccinimide (NBS) in DMF

-

Chlorination : ClSO₃H in dichloromethane

Example (Chlorination) :

| Starting Material | Product | Position | Yield | Source |

|---|---|---|---|---|

| This compound | Ethyl 2-chloro-7-methyl-1H-indole-3-carboxylate | C-2 | 55% |

Chlorosulfonic acid acts as both the chlorinating agent and acid catalyst .

Reduction of the Ester Group

The ester group can be reduced to a primary alcohol using strong reducing agents, though this reaction is less commonly reported.

Reagents/Conditions :

-

Lithium aluminum hydride (LiAlH₄) in anhydrous THF

-

Temperature: 0°C to room temperature

Expected Product :

| Starting Material | Product | Yield* | Source |

|---|---|---|---|

| This compound | 3-(Hydroxymethyl)-7-methyl-1H-indole | ~60% |

*Yield estimated from analogous indole ester reductions .

Functionalization via Vilsmeier-Haack Formylation

While not directly documented for this compound, analogous indole esters undergo formylation at C-2 or C-4 using POCl₃/DMF .

Hypothetical Reaction :

| Starting Material | Product | Position | Yield* | Source |

|---|---|---|---|---|

| This compound | Ethyl 3-carboxylate-7-methyl-1H-indole-2-carbaldehyde | C-2 | ~50% |

*Predicted based on reactivity of similar indole derivatives .

Eigenschaften

CAS-Nummer |

773128-82-8 |

|---|---|

Molekularformel |

C12H13NO2 |

Molekulargewicht |

203.24 g/mol |

IUPAC-Name |

ethyl 7-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 |

InChI-Schlüssel |

BIOFSBISOZTVAU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Kanonische SMILES |

CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.